molecular formula C8H5FN2O4 B15213471 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro- CAS No. 94767-60-9

2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-

Cat. No.: B15213471
CAS No.: 94767-60-9
M. Wt: 212.13 g/mol
InChI Key: SFIXHOUKEHBYIP-UHFFFAOYSA-N
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Description

Chemical Structure & Properties The compound 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro- (CAS: 65361-15-1) features a pyrimidinedione core substituted with a 5-fluoro group and a 2,5-dihydro-5-oxo-2-furanyl moiety. Its molecular formula is C₈H₇FN₂O₃ (molecular weight: 214.15 g/mol) .

Properties

CAS No.

94767-60-9

Molecular Formula

C8H5FN2O4

Molecular Weight

212.13 g/mol

IUPAC Name

5-fluoro-1-(5-oxo-2H-furan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H5FN2O4/c9-4-3-11(8(14)10-7(4)13)5-1-2-6(12)15-5/h1-3,5H,(H,10,13,14)

InChI Key

SFIXHOUKEHBYIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1N2C=C(C(=O)NC2=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituents/Modifications Primary Applications/Properties Key Differences vs. Target Compound
Target Compound (65361-15-1) C₈H₇FN₂O₃ 5-fluoro, 2,5-dihydro-5-oxo-2-furanyl Potential nucleoside analog Reference compound
FMAU (69256-17-3) C₁₁H₁₄FN₂O₅ 2'-fluoro-arabinofuranosyl, 5-methyl Antiviral/anticancer (DNA incorporation) Sugar moiety vs. dihydrofuran; methyl substitution
Bromacil (314-40-9) C₉H₁₃BrN₂O₂ 5-bromo-6-methyl-3-(1-methylpropyl) Herbicide (photosynthesis inhibition) Bulky alkyl/bromo groups; no fluorine
Prodrug Analogue (97614-47-6) C₂₄H₂₁FN₂O₇ 3,5-di-O-benzoyl-2-deoxy-2-fluoro-arabinofuranosyl Prodrug (enhanced lipophilicity) Benzoyl-protected sugar; prodrug design

Detailed Analysis

FMAU (69256-17-3) Structural Differences: FMAU contains a 2'-fluoro-arabinofuranosyl sugar linked to a 5-methylpyrimidinedione, whereas the target compound replaces the sugar with a dihydrofuran ring. This substitution likely alters pharmacokinetics (e.g., oral bioavailability) and target specificity . Functional Impact: FMAU’s 2'-fluoro sugar enhances metabolic stability and mimics natural nucleosides, enabling incorporation into viral/cancer DNA for chain termination . The dihydrofuran in the target compound may limit such mimicry but could improve membrane permeability.

Bromacil (314-40-9)

  • Structural Differences : Bromacil lacks fluorine but includes bromine and alkyl groups, increasing hydrophobicity. The 3-(1-methylpropyl) substituent is critical for herbicidal activity .
  • Functional Impact : Bromacil inhibits photosystem II in plants, a mechanism distinct from fluorine-containing pyrimidinediones. The target compound’s 5-fluoro group may instead interact with enzymes like thymidylate synthase .

Prodrug Analogue (97614-47-6) Structural Differences: This compound features a benzoyl-protected arabinofuranosyl group, contrasting with the target’s unprotected dihydrofuran. Functional Impact: The benzoyl groups enhance lipophilicity for passive diffusion, whereas the target compound’s simpler structure may require active transport .

Research Findings & Mechanistic Insights

  • Conformational Effects: The dihydrofuran ring imposes a fixed conformation, which may reduce metabolic flexibility compared to FMAU’s arabinofuranosyl group .
  • Prodrug Comparisons : Benzoyl-protected derivatives (e.g., 97614-47-6) demonstrate how structural modifications can optimize bioavailability, suggesting avenues for future derivatization of the target compound .

Limitations & Contradictions in Evidence

  • Ambiguity in Dihydrofuran vs. Tetrahydrofuran : refers to a "tetrahydro-2-furyl" substituent, possibly a typographical error. Clarification is needed to confirm the ring’s saturation state .
  • Lack of Pharmacological Data : While structural analogs like FMAU and Bromacil have well-documented applications, the target compound’s biological activity remains speculative based on the provided evidence .

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